N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)
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Overview
Description
N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) is a synthetic organic compound characterized by its unique chemical structureIts molecular formula is C17H20Cl2N4O4, and it has a molecular weight of 415.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) typically involves multiple steps. One common method includes the reaction of 4-acetamido-6-methoxy-1,3-phenylenediamine with formaldehyde and 2-chloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound, with acids like hydrochloric acid or bases like sodium hydroxide being commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: Hydrolysis typically results in the formation of 4-acetamido-6-methoxy-1,3-phenylenediamine and 2-chloroacetic acid.
Scientific Research Applications
N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) involves its interaction with specific molecular targets. The chloroacetamide groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-bromoacetamide): Similar structure but with bromine atoms instead of chlorine.
N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-iodoacetamide): Similar structure but with iodine atoms instead of chlorine.
Uniqueness
N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. The presence of chloroacetamide groups makes it particularly useful in nucleophilic substitution reactions and as a potential therapeutic agent .
Properties
IUPAC Name |
N-[[2-acetamido-5-[[(2-chloroacetyl)amino]methyl]-4-methoxyphenyl]methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O4/c1-9(21)20-12-4-13(24-2)11(8-19-15(23)6-17)3-10(12)7-18-14(22)5-16/h3-4H,5-8H2,1-2H3,(H,18,22)(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFJMTHTLJRYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1CNC(=O)CCl)CNC(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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